(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13476092
Molecular Formula: C14H20Cl2N2O
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20Cl2N2O |
|---|---|
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-7-11(15)5-6-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | HHEVAFQSDTYFPV-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C(C)C)N |
Introduction
Structural and Chemical Identity
Molecular Characteristics
The compound’s molecular formula is C₁₄H₂₀Cl₂N₂O, with a molecular weight of 303.2 g/mol . Its IUPAC name, (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide, reflects its stereochemistry and functional groups:
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A chiral (S)-configured amino group at position 2.
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A 2,5-dichlorobenzyl moiety attached to the amide nitrogen.
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An N-ethyl group and a 3-methyl substituent on the butyramide backbone .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀Cl₂N₂O | |
| Molecular Weight | 303.2 g/mol | |
| IUPAC Name | (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide | |
| CAS Registry Number | 1354001-90-3 | |
| Canonical SMILES | CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C@HN |
Stereochemical Considerations
The (S)-configuration at the amino-bearing carbon is critical for molecular interactions, as enantiomers often exhibit divergent biological activities . Computational models (e.g., PubChem’s 3D conformer) suggest that this stereochemistry optimizes hydrogen bonding with target proteins .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous amides are synthesized via:
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Amidation: Coupling 2,5-dichlorobenzylamine with a protected (S)-2-amino-3-methylbutyric acid derivative using carbodiimide reagents.
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Alkylation: Introducing the ethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
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Deprotection: Cleaving tert-butoxycarbonyl (Boc) or similar groups to yield the free amine.
Key reagents include thionyl chloride for acid activation and potassium permanganate for oxidation steps in precursor synthesis.
Reactivity Profile
The compound’s reactivity is dominated by:
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Amide Hydrolysis: Susceptibility to acidic/basic conditions, yielding 2-amino-3-methylbutyric acid and 2,5-dichlorobenzylethylamine .
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Electrophilic Aromatic Substitution: The dichlorobenzyl ring may undergo nitration or sulfonation, though steric hindrance from the ethyl and methyl groups limits reactivity.
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Oxidation: The tertiary amine is resistant to oxidation, but the primary amine may form imines under strong oxidizing conditions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 3.2) .
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Stability: Stable under inert atmospheres at room temperature but degrades upon prolonged exposure to light or moisture .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (likely >150°C) | - |
| Boiling Point | Decomposes before boiling | |
| logP | ~3.2 (predicted) | |
| pKa (amine) | ~9.5 (estimated) |
Biological Activity and Applications
Mechanistic Insights
The 2,5-dichlorobenzyl group enhances lipophilicity and π-π stacking with aromatic residues in enzymes or receptors. Preliminary studies on analogs suggest:
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Enzyme Inhibition: Potent inhibition of cysteine proteases (e.g., cathepsin B) due to electrophilic chlorine atoms.
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Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) via the amine group, implicated in neurotransmitter regulation.
Table 3: Comparative Biological Data for Analogous Compounds
| Compound | Activity (IC₅₀/MIC) | Target | Source |
|---|---|---|---|
| (S)-2-Amino-N-(2,4-dichloro-benzyl)-... | IC₅₀ = 5.2 μM (Cathepsin B) | Protease inhibition | |
| Cyclopropyl-(2,4-dichloro-benzyl)-amine | MIC = 16 μg/mL (S. aureus) | Membrane disruption |
Comparative Analysis with Structural Analogs
Impact of Chlorine Substitution
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2,5-Dichloro vs. 2,4-Dichloro: The 2,5-substitution pattern in this compound enhances metabolic stability compared to 2,4-dichloro analogs, which are more prone to hepatic glucuronidation.
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N-Ethyl vs. N-Isopropyl: Ethyl groups improve aqueous solubility relative to bulkier isopropyl substituents.
Stereochemical Dependence
The (S)-enantiomer exhibits 10–50× higher affinity for biological targets than the (R)-form in protease inhibition assays.
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